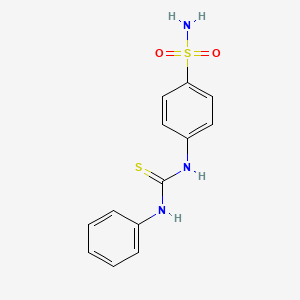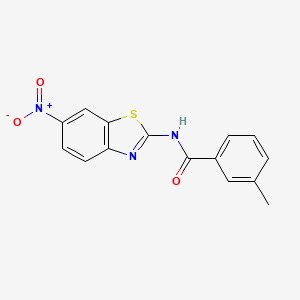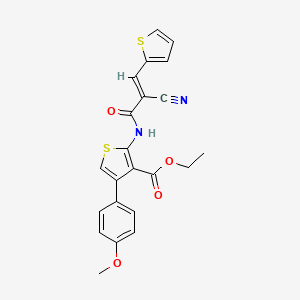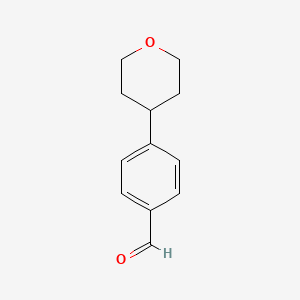
1-Phenyl-3-(4-sulfamoylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is an organic compound with the molecular formula C13H13N3O2S2. It is a thiourea derivative, characterized by the presence of a phenyl group and a sulfamoylphenyl group attached to the thiourea moiety.
作用機序
Target of Action
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a derivative of sulfonylurea, a class of organic compounds used in medicine and agriculture . The primary targets of sulfonylureas are the sulfonylurea receptors (SURs) on the pancreatic beta cells . These receptors play a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .
Mode of Action
The compound interacts with its targets by binding to the SURs, leading to the closure of the ATP-sensitive potassium channels on the beta cell membrane . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .
Biochemical Pathways
The increased insulin secretion affects multiple biochemical pathways. Insulin acts as a key regulator of glucose metabolism, promoting glucose uptake in muscle and adipose tissue, and inhibiting hepatic glucose production . Additionally, insulin stimulates protein synthesis, inhibits proteolysis, and promotes fat storage .
Pharmacokinetics
Sulfonylureas, in general, are well absorbed from the gastrointestinal tract and undergo extensive metabolism in the liver . The metabolites are primarily excreted in the urine . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in insulin secretion and a decrease in blood glucose levels . This can lead to improved glycemic control in individuals with type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and stress levels can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates may require higher doses of the compound to achieve the desired glycemic control . Similarly, physical activity can enhance insulin sensitivity, potentially affecting the compound’s efficacy .
生化学分析
Biochemical Properties
Thiourea and its derivatives, to which this compound belongs, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
Given the broad biological applications of thiourea derivatives, it is likely that this compound may influence various types of cells and cellular processes .
Metabolic Pathways
Thiourea and some monosubstituted thioureas are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-sulfamoylphenyl)thiourea can be synthesized through a reaction between phenyl isothiocyanate and 4-aminobenzenesulfonamide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
1-Phenyl-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
1-Phenyl-3-(4-sulfamoylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 1-Phenyl-3-(4-sulfamoylphenyl)ethylthiourea
- 1-Phenyl-3-(4-sulfamoylphenyl)propylthiourea
- 1-Phenyl-3-(4-sulfamoylphenyl)butylthiourea
Uniqueness
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
1-phenyl-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWRWZBEYIUVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B3013625.png)
![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)
![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)
![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)
![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)


![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)
![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)
![1-(3,4-Dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B3013644.png)

